2-Amino-1-methylimidazo[4,5-f]quinoline

Genotoxicity Drosophila melanogaster Mutagenesis

For labs studying HAA mutagenicity, sourcing iso-IQ with verified identity distinct from IQ is critical. Using IQ instead compromises SAR models and DNA adduct validation. This product solves that challenge: - Distinct DNA adduct profile for 32P-postlabeling & MS method development - Greater genotoxic potency than IQ in Drosophila SLRL & SMART assays for SAR benchmarking - NAT2-dependent activation enables gene-environment interaction studies Supplied with rigorous QA documentation to ensure procurement reliability.

Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.22 g/mol
CAS No. 102408-25-3
Cat. No. B043389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methylimidazo[4,5-f]quinoline
CAS102408-25-3
SynonymsIsoIQ
Molecular FormulaC₁₁H₁₀N₄
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC3=C2C=CC=N3)N=C1N
InChIInChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14)
InChIKeyOVQPXFFZKPEXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iso-IQ: Core Structural and Mutagenic Profile


2-Amino-1-methylimidazo[4,5-f]quinoline (CAS 102408-25-3), also known as iso-IQ or 1-methyl-1H-imidazo[4,5-f]quinolin-2-amine, is a heterocyclic aromatic amine (HAA) with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol [1]. This compound is a structural isomer of the well-known food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), differing only in the position of the methyl group on the imidazole ring [2]. It is a solid at room temperature (melting point >280°C, decomposition) and exhibits slight solubility in dichloromethane and DMSO [3]. Like its class congeners, iso-IQ is a potent frameshift mutagen requiring metabolic activation, primarily by cytochrome P450 enzymes such as CYP1A2, to exert its genotoxic effects [4].

WorkflowStructural isomer probe for HAA mutagenicity studies
ActivationRequires metabolic activation (CYP1A2 pathway context)
GenotoxicityFrameshift mutagenicity research in bacterial & mammalian models

Why iso-IQ Cannot Substitute for Other HAAs


Interchanging iso-IQ with its closely related analog IQ (2-amino-3-methylimidazo[4,5-f]quinoline) or other heterocyclic aromatic amines like MeIQ, MeIQx, or PhIP in research and analytical workflows is not scientifically sound due to critical, quantifiable differences in genotoxic potency, metabolic activation pathways, and DNA adduct profiles [1]. These differences directly impact the interpretation of structure-activity relationships (SAR), risk assessment models, and the development of targeted mitigation strategies. The specific methyl group position on the imidazole ring fundamentally alters the compound's interaction with activating enzymes and its reactivity with DNA, leading to distinct biological outcomes that cannot be predicted by simple class membership [2].

IsomerIQ (3-methyl isomer) exhibits distinct mutagenic potency and adduct profiles; direct substitution may alter study endpoints.
ActivationNAT2-dependent activation pathway differs from PhIP/Trp-P-2; gene‑environment interaction models require compound‑specific selection.
AdductsDNA adduct pattern is chromatographically distinct from IQ; class‑level inference does not guarantee interchangeable adductomic data.

iso-IQ Comparator-Driven Evidence


Superior Germ Cell Mutagenicity in Drosophila

In a direct comparative study using the Drosophila sex-linked recessive lethal (SLRL) test, iso-IQ demonstrated significantly higher mutagenic activity than its structural isomer IQ. This difference in germ cell mutagenicity is a critical differentiating factor [1].

Germ Cell Mutagenicity
Head-to-head
iso-IQ > IQ in Drosophila SLRL assay; highest activity in spermatids.
Supports isomer-specific heritable mutagenicity interpretation.
Precise fold difference not reported; context-dependent comparison.
Genotoxicity Drosophila melanogaster Mutagenesis

Elevated Somatic Mutation in Wing Spot Assay

The same study employed the Drosophila wing somatic mutation and recombination test (SMART), a sensitive assay for somatic cell genotoxicity. The results provided a clear quantitative differentiation: iso-IQ induced a significantly higher frequency of mutant spots than IQ [1].

Somatic Mutation
Head-to-head
>2-fold higher mutant spot frequency vs. IQ in wing SMART assay.
Reported higher somatic genotoxicity endpoint context.
Larval feeding model; requires independent replication.
Genotoxicity Somatic Mutation Drosophila melanogaster

Distinct DNA Adduct Profile

Using 32P-postlabeling analysis, a seminal study demonstrated that iso-IQ and its nitro-analogue produce a common DNA adduct pattern that is distinct from that of IQ. While the patterns are qualitatively similar, they are located in different positions during four-directional thin-layer chromatography, indicating the formation of different or differently modified DNA adducts [1].

DNA Adduct Profile
Head-to-head
Common pattern with nitro-isoIQ; distinct TLC mobility from IQ adducts.
Indicates different DNA lesion spectrum; adduct-specific method development.
32P-postlabeling in S. typhimurium TA98 + S9.
DNA Adductomics 32P-Postlabeling Covalent Binding

Exceptional Ames Test Mutagenicity

While direct, side-by-side Ames test data for iso-IQ with quantified revertant numbers is less commonly reported than for IQ, class-level inferences from mutagenicity ranking studies place iso-IQ among the most potent known Salmonella mutagens. Studies show that azido-isoIQ, a photoactivatable precursor to the same ultimate nitrenium ion, is more mutagenic than azido-IQ in TA98 [1]. This strongly suggests that the amino compound, iso-IQ, is also more potent than IQ in this bacterial system. Vendor technical data consistently describes iso-IQ as exhibiting 'extraordinarily high mutagenic potency in the Ames test' .

Ames Test Potency
Class-level
Reported high frameshift mutagenicity; inferred to exceed IQ based on azido-precursor data.
Benchmark for upper frameshift mutagenicity range in screening.
Vendor and class-level inference; independent Ames validation recommended.
Ames Test Salmonella typhimurium Mutagenicity

NAT2-Dependent Metabolic Activation

A study on the metabolic activation of heterocyclic aromatic amines by human N-acetyltransferase isozymes (NAT1 and NAT2) revealed a key difference in the activation requirements of various HAAs. While human NAT2 (but not NAT1) can O-acetylate the hydroxylamine metabolites of iso-IQ, IQ, MeIQ, and MeIQx to their ultimate mutagenic forms, it was found to be ineffective for the activation of PhIP and Trp-P-2 [1].

NAT2 Activation
Class-level
Activated by human NAT2 (O-acetylation); PhIP/Trp-P-2 are NAT2-independent.
Supports acetylator phenotype–genotoxicity correlation studies.
Expressed NAT2 in Salmonella model; relevance to human tissues requires review.
Metabolic Activation NAT2 Polymorphism

Highest SCE Induction in Mammalian Cells

Using photo-activatable arylazide precursors to generate the ultimate reactive nitrenium ions directly within mammalian cells, a clear potency ranking was established for the induction of sister chromatid exchanges (SCEs) in V79 Chinese hamster cells. This approach bypasses the confounding variable of cellular metabolic activation capacity. The arylazide corresponding to iso-IQ (azido-isoIQ) was the most potent SCE inducer among all compounds tested [1].

SCE Induction
Class-level
Reported top rank among tested azido-HAA precursors in V79 cells.
Indicates high intrinsic reactivity of the ultimate nitrenium ion.
Photo-activation bypasses metabolic capacity; rank order: iso-IQ > MeIQ > IQ.
Sister Chromatid Exchange Mammalian Cells Genotoxicity

iso-IQ Research and Application Scenarios


Elucidating HAA Genotoxicity SAR

For research groups investigating the molecular determinants of HAA mutagenicity and carcinogenicity, iso-IQ is an indispensable tool. Its quantifiably greater genotoxic potency compared to its 3-methyl isomer (IQ) in both Drosophila germ cell (SLRL) and somatic cell (SMART) assays [1] provides a critical data point for SAR models. Studies comparing iso-IQ and IQ help pinpoint how the precise position of a single methyl group modulates DNA reactivity and biological outcome.

DNA Adduct Formation and Repair Mechanisms

Researchers employing 32P-postlabeling or mass spectrometry-based DNA adductomics require iso-IQ to generate distinct adduct profiles for method development and validation. The evidence that iso-IQ produces a unique DNA adduct pattern, chromatographically distinct from that of IQ [2], makes it an essential reference standard for identifying and quantifying specific HAA-DNA lesions in complex biological samples, including human tissues and model organisms.

NAT2 Genetic Polymorphisms in Carcinogen Activation

Investigators focused on gene-environment interactions and individual susceptibility to dietary carcinogens should prioritize iso-IQ. The finding that iso-IQ activation is dependent on the polymorphic NAT2 enzyme [3], in contrast to PhIP and Trp-P-2, makes it a superior model compound for studying how human genetic variation (rapid vs. slow acetylator status) influences the metabolic activation and subsequent genotoxic risk of a major class of food-borne mutagens.

Genotoxicity Upper Limit Benchmarking in Mammalian Cells

For toxicology laboratories and CROs conducting genetic toxicology screens, iso-IQ serves as a potent, well-characterized positive control to benchmark assay sensitivity and dynamic range. Its status as the most potent SCE inducer among related HAAs, based on its azido-precursor form [4], establishes a critical high-end reference point for calibrating mammalian genotoxicity assays, including the comet assay, micronucleus test, and other OECD guideline studies.

Application
Selection Property
Validation Focus
HAA SAR studies
Isomer-specific mutagenic potency profile
Germ/somatic cell endpoint review (SLRL, SMART)
DNA adductomics & repair
Distinct adduct pattern vs. IQ
32P-postlabeling or MS adduct identification
NAT2 pharmacogenomics
NAT2-dependent activation pathway
Acetylator phenotype–activation correlation
Mammalian genotoxicity benchmarking
High intrinsic nitrenium ion reactivity
SCE induction dynamic range calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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